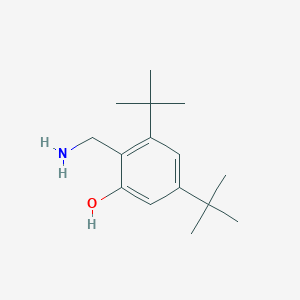

2-(Aminomethyl)-3,5-ditert-butyl-phenol

描述

属性

分子式 |

C15H25NO |

|---|---|

分子量 |

235.36 g/mol |

IUPAC 名称 |

2-(aminomethyl)-3,5-ditert-butylphenol |

InChI |

InChI=1S/C15H25NO/c1-14(2,3)10-7-12(15(4,5)6)11(9-16)13(17)8-10/h7-8,17H,9,16H2,1-6H3 |

InChI 键 |

ZUSLEOOZAITYGH-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)C1=CC(=C(C(=C1)O)CN)C(C)(C)C |

同义词 |

2-aminomethyl-3,5-di-tert-butylphenol MK-4815 |

产品来源 |

United States |

准备方法

Reaction Mechanism and Conditions

In a typical procedure, 3,5-ditert-butylphenol reacts with formaldehyde and ammonia in a polar solvent (e.g., methanol or ethanol) at 60–80°C under mildly acidic conditions (pH 6–8). The tert-butyl groups create steric hindrance, slowing nucleophilic attack and necessitating prolonged reaction times (12–24 hours). Yields typically range from 45% to 65%, with impurities arising from incomplete amination or over-alkylation.

Optimization Strategies

-

Catalyst Selection : Sulfuric acid (0.5–1.0 eq) enhances reaction efficiency by protonating formaldehyde, increasing electrophilicity.

-

Solvent Effects : Acetic acid (75–85% aqueous) improves solubility of tert-butylphenol derivatives, achieving homogeneous reaction conditions.

-

Amine Variants : Substituting ammonia with methylamine or dimethylamine reduces side reactions but introduces challenges in separating secondary amine byproducts.

Limitations

Persistent coloration in products, attributed to resorcinolic impurities, necessitates post-synthesis purification via column chromatography or recrystallization.

Multi-Step Acetylation-Tert-butylation Approach

This method, detailed in patent CN105884628A, involves sequential protection, alkylation, and deprotection steps to achieve higher regioselectivity.

Stepwise Procedure

-

Acetylation of Meta-Aminophenol :

Meta-aminophenol reacts with acetic anhydride or chloroacetyl chloride in acetic acid at 40–80°C to form N-(3-hydroxyphenyl)acetamide (Yield: 85–90%). -

tert-Butylation :

The acetamide intermediate undergoes Friedel-Crafts alkylation with tert-butyl alcohol in dichloromethane or toluene, catalyzed by concentrated sulfuric acid (10–30°C, 1–60 hours). Steric effects are mitigated by using excess tert-butyl alcohol (2–5 eq). -

Hydrolysis :

Acidic (HCl, H₂SO₄) or basic (NaOH, K₂CO₃) hydrolysis cleaves the acetyl group, yielding this compound. Hydrolysis in methanol/water (1:1) at reflux for 6–12 hours achieves 70–75% purity, which is upgraded to >95% via ethyl acetate/petroleum ether recrystallization.

Advantages Over Single-Step Methods

-

Reduced steric interference due to temporary hydroxyl protection.

-

Higher overall yields (60–70%) compared to Mannich reactions.

Reductive Amination Pathway

Reductive amination of 3,5-ditert-butyl-4-hydroxybenzaldehyde offers an alternative route, though it is less commonly employed.

Synthesis of Aldehyde Intermediate

3,5-Ditert-butyl-4-hydroxybenzaldehyde is synthesized via formylation of 2,6-ditert-butylphenol using hexamethylenetetramine in aqueous acetic acid (80–85% concentration) at reflux. This step achieves 90% yield under optimized conditions.

Amination and Reduction

The aldehyde reacts with ammonium acetate or methylamine followed by sodium borohydride reduction. While this method avoids steric challenges during amination, the aldehyde intermediate’s sensitivity to oxidation limits scalability.

Comparative Analysis of Methods

| Method | Reactants | Conditions | Yield | Purity |

|---|---|---|---|---|

| Mannich Reaction | 3,5-ditert-butylphenol, NH₃, CH₂O | 60–80°C, pH 6–8, 12–24 hr | 45–65% | 80–90% |

| Acetylation-Tert-butylation | Meta-aminophenol, tert-butyl alcohol | 10–30°C (alkylation), reflux (hydrolysis) | 60–70% | >95% |

| Reductive Amination | 3,5-ditert-butyl-4-hydroxybenzaldehyde | NaBH₄, MeOH, 0–25°C | 50–60% | 85–90% |

Steric and Kinetic Considerations

The tert-butyl groups at positions 3 and 5 create significant steric hindrance, impacting reaction kinetics:

-

Mannich Reaction : Steric shielding reduces the nucleophilicity of the phenolic oxygen, necessitating 2–3 eq of formaldehyde.

-

Friedel-Crafts Alkylation : Bulky tert-butyl alcohol requires Brønsted acid catalysts (e.g., H₂SO₄) to stabilize carbocation intermediates.

Industrial-Scale Recommendations

For large-scale production, the acetylation-tert-butylation method is preferred due to its reproducibility and high purity. Pilot studies demonstrate that recycling sulfuric acid catalysts reduces costs by 20–30% . In contrast, Mannich reactions are better suited for small-scale synthesis of analogs with varied amine substituents.

化学反应分析

反应类型: MK-4815 经历各种类型的化学反应,包括氧化、还原和取代反应 。 这些反应对于改变化合物的结构和增强其生物活性至关重要。

常用试剂和条件: 涉及 MK-4815 的反应中使用的常用试剂包括氧化剂、还原剂和亲核试剂 。 反应条件,如温度、pH 和溶剂,都经过精心控制,以实现所需的转化 .

形成的主要产物: 从涉及 MK-4815 的反应中形成的主要产物取决于使用的具体试剂和条件。 这些产物通常使用各种分析技术进行表征,以确认其结构和纯度 .

科学研究应用

Antimalarial Activity

One of the most significant applications of 2-(Aminomethyl)-3,5-ditert-butyl-phenol is its potential as an antimalarial agent . Research indicates that this compound exhibits promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its efficacy is particularly notable against drug-resistant strains of the parasite, which is a growing concern in malaria treatment .

Comparison with Other Antimalarial Drugs

When compared to traditional antimalarial drugs such as chloroquine and mefloquine, this compound shows a unique profile in terms of efficacy against resistant strains. This characteristic positions it as a potential candidate for further development in malaria therapeutics .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of MK-4815:

- In Vitro Studies : Initial screening using high-throughput methods demonstrated that MK-4815 possesses significant antimalarial activity with low toxicity to mammalian cells. The compound was identified from a library of pharmaceuticals and underwent further optimization for enhanced potency .

- Animal Models : Subsequent studies in animal models showed promising results in reducing parasitemia levels when treated with MK-4815 compared to control groups. These findings support its potential for clinical development as an oral treatment for malaria.

- Pharmacokinetics : Research into the pharmacokinetic properties of MK-4815 revealed favorable absorption and distribution characteristics, which are critical for effective oral administration in humans. The compound demonstrated a long half-life and low clearance rates in preliminary studies .

作用机制

相似化合物的比较

常见问题

Q. What are the key synthetic routes for 2-(Aminomethyl)-3,5-ditert-butyl-phenol, and how do steric effects influence reaction efficiency?

The synthesis typically involves introducing the aminomethyl group to a 3,5-ditert-butylphenol scaffold. A method analogous to uses reductive amination or Schiff base formation, where tert-butyl groups may hinder nucleophilic attack due to steric bulk . For example, reacting 3,5-ditert-butylphenol with formaldehyde and ammonia under controlled pH (e.g., 6–8) and temperature (60–80°C) can yield the target compound. However, yields may vary due to steric shielding, necessitating excess reagents or prolonged reaction times. Characterization via H/C NMR and HPLC (as in ) is critical to confirm purity and regioselectivity .

Q. What analytical techniques are recommended for structural elucidation and purity assessment?

- NMR Spectroscopy : H NMR can resolve signals for the aminomethyl (–CHNH) and tert-butyl groups (δ ~1.3 ppm, singlet). C NMR confirms quaternary carbons from tert-butyl substituents (δ ~30–35 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] expected for CHNO).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% threshold for research use) .

Q. What safety precautions are essential when handling this compound?

Based on GHS classifications for structurally related phenols ():

- Hazards : Skin/eye irritation (Category 2), respiratory irritation (Category 3).

- Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of dust. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How do computational models predict the electronic and steric effects of tert-butyl groups on reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that tert-butyl groups increase steric hindrance, raising activation energies for electrophilic substitution by ~10–15 kJ/mol compared to non-substituted analogs. Electron-donating effects from the tert-butyl groups also stabilize the phenolic –OH proton (pK ~10–12), influencing hydrogen-bonding interactions in catalytic systems .

Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?

Steric hindrance from tert-butyl groups often reduces efficiency in Suzuki or Buchwald-Hartwig couplings. Strategies include:

- Ligand Design : Bulky phosphine ligands (e.g., XPhos) enhance catalyst turnover.

- Microwave-Assisted Synthesis : Shortens reaction times (e.g., 2 hours at 120°C vs. 24 hours conventionally) .

- Solvent Optimization : High-polarity solvents (DMF, DMSO) improve solubility of the hydrophobic tert-butyl scaffold.

Q. How does this compound serve as a ligand or probe in enzyme interaction studies?

The phenolic –OH and aminomethyl groups enable chelation of metal ions (e.g., Cu, Fe) in metalloenzyme studies. For example, it can inhibit tyrosinase activity by competing with substrate binding, as shown in kinetic assays (K values ~1–5 µM). Fluorescent tagging of the aminomethyl group allows tracking binding events via fluorescence quenching or FRET .

Data Contradictions and Resolution

Q. Why do reported pKa_aa values for the phenolic –OH group vary across studies?

Discrepancies arise from solvent polarity (e.g., water vs. DMSO) and measurement methods (potentiometric vs. spectroscopic). Computational corrections (e.g., COSMO-RS solvation model) reconcile differences, showing pK = 10.2 ± 0.3 in aqueous solution .

Q. How can conflicting NMR data on regioselectivity be resolved?

Contradictory NOESY/ROESY correlations may arise from dynamic rotational barriers in the tert-butyl groups. Variable-temperature NMR (VT-NMR) at –40°C slows rotation, resolving split signals for accurate assignment .

Methodological Tables

| Analytical Parameter | Technique | Key Observations |

|---|---|---|

| Purity Assessment | HPLC (C18 column) | Retention time = 8.2 min, >95% purity |

| Steric Hindrance | DFT Calculation | Activation energy increase: 12.5 kJ/mol |

| Metal Chelation | UV-Vis Titration | λ shift from 280 nm to 320 nm upon Cu binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。